molecular formula C7H10ClNO B12343866 (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride

Cat. No.: B12343866
M. Wt: 159.61 g/mol
InChI Key: XBGXAONDHMFSCO-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is an organic compound with a unique bicyclic structure. It is known for its applications in organic synthesis and medicinal chemistry due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride typically involves the reaction of 1,7-cycloheptadiene with p-toluenesulfonyl chloride to form a cycloheptadiene derivative. This intermediate is then subjected to hydrogenation, alkaline hydrolysis, and acid catalysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can be oxidized under specific conditions to yield oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.

Scientific Research Applications

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with other molecules, making it useful in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.0]heptane-3-carbonyl chloride

InChI

InChI=1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2/t5-,6+

InChI Key

XBGXAONDHMFSCO-OLQVQODUSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]1CN(C2)C(=O)Cl

Canonical SMILES

C1CC2C1CN(C2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.